molecular formula C11H16O B14836840 3-Ethyl-2-(propan-2-YL)phenol

3-Ethyl-2-(propan-2-YL)phenol

Cat. No.: B14836840
M. Wt: 164.24 g/mol
InChI Key: DUOPRVDPEYKWEU-UHFFFAOYSA-N
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Description

3-Ethyl-2-(propan-2-YL)phenol is an organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique structure, which includes an ethyl group and an isopropyl group attached to the benzene ring, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(propan-2-YL)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with ethyl and isopropyl halides in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as zeolites or metal oxides can be employed to facilitate the alkylation reactions. The process may also involve continuous flow reactors to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(propan-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the aromatic ring.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-Ethyl-2-(propan-2-YL)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(propan-2-YL)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing their behavior in biological systems. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylphenol: Similar structure but lacks the isopropyl group.

    4-Ethylphenol: The ethyl group is attached at a different position on the benzene ring.

    2-Isopropylphenol: Similar structure but lacks the ethyl group.

Uniqueness

3-Ethyl-2-(propan-2-YL)phenol is unique due to the presence of both ethyl and isopropyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other phenolic compounds may not be suitable.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-ethyl-2-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-4-9-6-5-7-10(12)11(9)8(2)3/h5-8,12H,4H2,1-3H3

InChI Key

DUOPRVDPEYKWEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)C(C)C

Origin of Product

United States

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